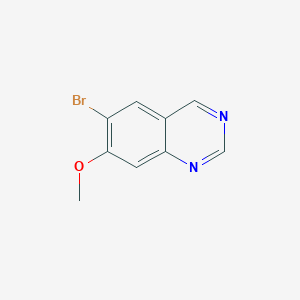

6-Bromo-7-methoxyquinazoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7BrN2O |

|---|---|

Molecular Weight |

239.07 g/mol |

IUPAC Name |

6-bromo-7-methoxyquinazoline |

InChI |

InChI=1S/C9H7BrN2O/c1-13-9-3-8-6(2-7(9)10)4-11-5-12-8/h2-5H,1H3 |

InChI Key |

UDHSWGVPTLIGSE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C=NC=NC2=C1)Br |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromo 7 Methoxyquinazoline and Its Analogs in Academic Research

General Strategies for Quinazoline (B50416) Core Construction

The formation of the bicyclic quinazoline scaffold is a cornerstone of its synthesis, with both classical and modern methods being extensively utilized in academic and industrial research.

Classical Cyclization Reactions for Quinazoline Ring Formation

Historically significant methods for quinazoline synthesis often rely on the cyclization of appropriately substituted aniline (B41778) derivatives. The Niementowski quinazoline synthesis is a prominent classical method, which involves the condensation of anthranilic acids with amides, such as formamide (B127407), typically at high temperatures. nih.govmdpi.com This reaction proceeds via an initial acylation of the amino group of the anthranilic acid, followed by cyclization and dehydration to form the quinazolin-4-one ring system. The quinazolin-4-one can then be converted to the quinazoline.

Another classical approach is the Bischler synthesis, which traditionally requires high temperatures and pressures for the cyclization step, often involving reagents like ammonia (B1221849) in sealed systems. nih.gov These thermal condensation methods, while foundational, often necessitate harsh reaction conditions and can result in moderate yields.

Table 1: Classical Quinazoline Synthesis Reactions

| Reaction Name | Starting Materials | Key Reagents/Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| Niementowski Synthesis | Anthranilic Acid | Formamide, High Temperature (e.g., 125-190°C) | Quinazolin-4-one | nih.govmdpi.com |

| Bischler Cyclization | N-acyl-2-aminobenzylamine | Ammonia, High Temperature & Pressure | Quinazoline | nih.gov |

Contemporary Multi-Step Synthesis Approaches

Modern synthetic chemistry has introduced a variety of more sophisticated and efficient methods for quinazoline core construction. These often involve multi-component reactions or the use of metal catalysts to facilitate bond formation under milder conditions. mdpi.com

Transition-metal-catalyzed reactions, particularly those using palladium, copper, or rhodium, have become powerful tools. nih.gov For instance, copper-catalyzed tandem reactions have been developed where a 2-bromobenzyl bromide derivative reacts with an aldehyde and an ammonia source to construct the quinazoline ring in a one-pot procedure. nih.gov Similarly, palladium-catalyzed cyclization reactions are frequently employed. mdpi.com

Microwave-assisted organic synthesis (MAOS) has also been applied to classical methods like the Niementowski reaction, dramatically reducing reaction times from hours to minutes and often improving yields. mdpi.com Furthermore, multi-component strategies, where three or more reactants are combined in a single step to form the quinazoline product, offer high efficiency and atom economy. These contemporary methods provide greater flexibility in substrate scope and functional group tolerance, which is crucial for the synthesis of complex analogs.

Introduction of the Bromo Substituent at Position 6

Securing the bromine atom at the C-6 position of the quinazoline ring can be achieved through two primary strategies: direct halogenation of a pre-formed quinazoline intermediate or, more commonly, by employing a starting material that already contains the bromine atom in the correct position.

Regioselective Bromination Techniques

The direct bromination of an existing quinazoline or quinazolinone ring requires careful control to achieve the desired regioselectivity. The electronic properties of the heterocyclic system and any existing substituents heavily influence the position of electrophilic attack. Bromination of the parent quinazoline ring in strong acids can lead to a mixture of products, making regioselective synthesis challenging. researchgate.net

For substrates with activating groups, such as a methoxy (B1213986) group at C-7, electrophilic bromination is directed by the combined influence of both the benzene (B151609) and pyrimidine (B1678525) rings. The methoxy group is an ortho-, para-director. In the case of a 7-methoxyquinazoline (B158907), this would activate the C-6 and C-8 positions for electrophilic substitution. Achieving selectivity for the C-6 position over the C-8 position can be difficult and may require specific brominating agents and optimized reaction conditions. Common brominating agents used in such reactions include N-Bromosuccinimide (NBS) and molecular bromine (Br₂). mdpi.com

Building Block Approaches Utilizing Pre-Brominated Synthons

A more reliable and widely used method for ensuring the correct placement of the bromine atom is to start with a pre-brominated precursor. This "building block" approach offers unambiguous regiochemical control. A common and effective starting material is 5-bromoanthranilic acid. This intermediate can be readily prepared by the direct bromination of anthranilic acid using N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile. sigmaaldrich.com

Once 5-bromoanthranilic acid is obtained, it can be subjected to classical quinazoline synthesis conditions, such as the Niementowski reaction. Heating 5-bromoanthranilic acid with formamide leads to the formation of 6-bromoquinazolin-4(3H)-one. sigmaaldrich.com This intermediate is a versatile precursor that can be further functionalized, for example, by chlorination at the 4-position, to enable subsequent nucleophilic substitution reactions.

Table 2: Synthesis of 6-Bromo-Substituted Quinazoline Precursor

| Reaction | Starting Material | Reagent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Bromination | Anthranilic Acid | N-Bromosuccinimide (NBS) | 5-Bromoanthranilic Acid | 61.85% | sigmaaldrich.com |

| Cyclization | 5-Bromoanthranilic Acid | Phenyl isothiocyanate, Ethanol | 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one | 83.2% | sigmaaldrich.com |

Other valuable pre-brominated building blocks include 2-amino-4-bromo-5-methoxybenzoic acid and 2-amino-5-bromo-4-methoxybenzonitrile, which incorporate both the bromo and methoxy substituents in the desired orientation from the outset. sigmaaldrich.comchemsrc.com

Incorporation of the Methoxy Substituent at Position 7

Similar to the strategy for bromine introduction, the methoxy group at the C-7 position is most commonly incorporated by utilizing a starting material that already possesses this feature. The syntheses of several clinically important quinazoline-based drugs, such as Gefitinib, provide well-established routes for preparing 7-methoxy-substituted quinazolines. researchgate.net

These syntheses often begin with commercially available and appropriately substituted benzene derivatives, such as methyl 3-hydroxy-4-methoxybenzoate or 3-methoxy-4-hydroxybenzoic acid. researchgate.netmdpi.com The synthetic sequence typically involves the following key steps:

Nitration: A nitro group is introduced ortho to the amino group required for cyclization. For a precursor like methyl 5-(alkoxy)-4-methoxybenzoate, nitration yields the corresponding 2-nitrobenzoate (B253500) derivative. researchgate.net

Reduction: The nitro group is then reduced to an amino group. This is commonly achieved through catalytic hydrogenation (e.g., using Pd/C) or with reducing agents like iron powder in acetic acid. researchgate.netmdpi.com This step generates the crucial 2-aminobenzoate (B8764639) intermediate.

Cyclization: The resulting 2-aminobenzoate derivative is cyclized to form the quinazolin-4-one ring. This is often accomplished by heating with formamide or formamidine (B1211174) acetate, consistent with the Niementowski reaction. researchgate.net

This building block approach ensures that the methoxy group is precisely located at the position corresponding to C-7 in the final quinazoline product. For the specific synthesis of 6-bromo-7-methoxyquinazoline, an ideal starting material would be a 2-aminobenzoic acid derivative substituted with bromine at the 4-position and a methoxy group at the 5-position (e.g., 2-amino-4-bromo-5-methoxybenzoic acid). Cyclization of this synthon would directly yield the desired 6-bromo-7-methoxyquinazolin-4-one core.

Alkylation Strategies for Methoxy Group Introduction

The introduction of a methoxy group at the C7 position of the quinazoline ring is a key synthetic step, often achieved through the O-methylation of a corresponding 7-hydroxy precursor. A prevalent and effective method for this transformation is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkylating agent.

In the context of 6-bromo-7-hydroxyquinazolin-4-one, the phenolic hydroxyl group can be deprotonated with a suitable base to form a more nucleophilic phenoxide ion. This intermediate is then reacted with a methylating agent, such as methyl iodide (CH₃I), to yield the desired 7-methoxy derivative. The choice of base and solvent is critical to ensure high yields and prevent undesirable side reactions. Common bases used for this purpose include potassium carbonate (K₂CO₃) and sodium hydride (NaH), while polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) are frequently employed to facilitate the reaction. juniperpublishers.com

The general reaction conditions for the O-methylation of phenolic compounds are well-established. juniperpublishers.com For instance, a bromophenol can be alkylated with methyl iodide in the presence of potassium carbonate in acetone to afford the corresponding O-methylated product. juniperpublishers.com This methodology is directly applicable to the synthesis of this compound derivatives from their 7-hydroxy counterparts.

Table 1: General Conditions for O-Methylation of Phenolic Precursors

| Reagent/Condition | Role | Typical Examples |

| Methylating Agent | Provides the methyl group | Methyl iodide (CH₃I), Dimethyl sulfate (B86663) ((CH₃)₂SO₄) |

| Base | Deprotonates the hydroxyl group | Potassium carbonate (K₂CO₃), Sodium hydride (NaH) |

| Solvent | Facilitates the reaction | Acetone, Dimethylformamide (DMF) |

| Temperature | Reaction rate control | Room temperature to reflux |

Derivations from Hydroxyl Precursors

The synthesis of this compound often begins with precursors that already contain the necessary oxygen functionality at the C7 position. A common strategy involves the use of a dimethoxy-substituted precursor, which can be selectively demethylated to generate a hydroxyl group that can then be re-alkylated or otherwise functionalized.

For example, a related synthesis of gefitinib, a quinazoline-based anticancer drug, involves the regioselective demethylation of 6,7-dimethoxy-3H-quinazolin-4-one. This selective cleavage of one of the methoxy groups is a critical step to introduce a hydroxyl group that can be further modified. While not a direct synthesis of a 6-bromo analog, this demonstrates a key strategy for accessing hydroxylated quinazoline intermediates.

The synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one from 5-bromoanthranilic acid provides a foundational route to various 6-bromoquinazoline (B49647) derivatives. nih.gov This intermediate can be envisioned to undergo further transformations to introduce the desired 7-methoxy group, potentially through hydroxylation followed by methylation.

Functionalization and Derivatization Strategies at Other Quinazoline Positions

The versatility of the this compound scaffold lies in the ability to introduce a variety of substituents at other positions of the quinazoline ring, leading to a diverse library of compounds for biological screening.

Modifications at Position 2

Position 2 of the quinazoline ring is a common site for introducing diversity. Starting from 5-bromoanthranilic acid, a key intermediate, 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one, can be synthesized. nih.gov The mercapto group at the C2 position is a versatile handle for further functionalization.

For instance, the thiol group can be readily alkylated with various alkyl halides in the presence of a base like potassium carbonate in DMF. nih.gov This allows for the introduction of a wide range of substituents at the C2 position, leading to novel 6-bromo-2-(alkylthio)quinazoline derivatives.

Table 2: Examples of C2-Alkylation of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one nih.gov

| Alkyl Halide | Base | Solvent | Yield (%) |

| Ethyl iodide | K₂CO₃ | DMF | High |

| Benzyl bromide | K₂CO₃ | DMF | High |

| Propargyl bromide | K₂CO₃ | DMF | High |

Substitutions at Position 4 via Nucleophilic Reactions

The C4 position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by a good leaving group such as a chlorine atom. The synthesis of 4-aminoquinazoline derivatives often proceeds through a 4-chloroquinazoline (B184009) intermediate.

In the case of 2,4-dichloroquinazoline (B46505) precursors, nucleophilic attack by amines occurs regioselectively at the C4 position. mdpi.com This high regioselectivity is attributed to the electronic properties of the quinazoline ring system. This principle is directly applicable to a hypothetical 4-chloro-6-bromo-7-methoxyquinazoline intermediate, which would be expected to react with various nucleophiles, such as anilines or other amines, to afford the corresponding 4-substituted derivatives. The reaction is typically carried out in a suitable solvent like isopropanol (B130326) or dioxane, often in the presence of a base such as N,N-diisopropylethylamine (DIPEA) to neutralize the HCl generated during the reaction. mdpi.com

Advanced Coupling Reactions for Scaffold Diversification

Modern cross-coupling reactions have become indispensable tools for the derivatization of heterocyclic scaffolds, and the this compound core is well-suited for such transformations.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. libretexts.orgnih.gov The presence of a bromine atom at the C6 position of this compound makes it an ideal substrate for this palladium-catalyzed reaction.

This reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the C6 position by coupling the bromoquinazoline with a corresponding boronic acid or boronic ester in the presence of a palladium catalyst and a base. libretexts.orgnih.gov The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be optimized for specific substrates. nih.govnih.gov

Table 3: Typical Components of a Suzuki-Miyaura Cross-Coupling Reaction libretexts.orgnih.gov

| Component | Role | Examples |

| Palladium Catalyst | Facilitates the catalytic cycle | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |

| Ligand | Stabilizes and activates the catalyst | Triphenylphosphine (PPh₃), XPhos |

| Base | Activates the boronic acid | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Reaction medium | Dioxane, Toluene, DMF, Water mixtures |

| Boron Reagent | Provides the coupling partner | Phenylboronic acid, Heteroarylboronic acids |

The ability to perform Suzuki-Miyaura coupling on the 6-bromo position significantly enhances the chemical space accessible from the this compound scaffold, enabling the synthesis of complex molecules with potential therapeutic applications.

Synthetic Optimization and Green Chemistry Considerations in Quinazoline Synthesis

In recent years, significant efforts in academic research have been directed towards the optimization of quinazoline synthesis, with a strong emphasis on the principles of green chemistry. These efforts aim to develop more efficient, cost-effective, and environmentally benign synthetic protocols. Key areas of improvement include the use of alternative energy sources, greener solvents, and the development of one-pot or multicomponent reactions.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.govnih.gov Compared to conventional heating methods, microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, while improving product yields. researchgate.netbenthamdirect.com This technique has been successfully applied to various steps in quinazoline synthesis, including the initial cyclization and subsequent functionalization reactions. tandfonline.comsci-hub.cat The rapid and uniform heating provided by microwaves often leads to cleaner reactions with fewer side products, simplifying purification processes. nih.gov

Green Solvents and Catalysts:

The choice of solvent is a critical factor in the environmental impact of a synthetic process. Traditional syntheses often rely on volatile and hazardous organic solvents. Green chemistry approaches advocate for the use of more benign alternatives. Water has been explored as a solvent for certain iron-catalyzed cyclizations in quinazolinone synthesis. sci-hub.cat Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, have also been utilized as green reaction media for the synthesis of quinazolinone derivatives. tandfonline.comresearchgate.net

Furthermore, there is a drive to replace toxic or expensive metal catalysts with more sustainable alternatives. Research has demonstrated metal-free synthetic methods for quinazolines, for example, through the oxidative condensation of o-aminobenzylamines using organocatalysts and atmospheric oxygen as the oxidant. nih.gov Iron, being an abundant and low-toxicity metal, has also been employed as a catalyst in aqueous media for C-N coupling reactions to form quinazolinones. sci-hub.cat

Atom Economy and Process Efficiency:

Ultrasound-promoted synthesis represents another energy-efficient technique that has been applied to the synthesis of quinazoline derivatives, offering an alternative to conventional heating or microwave irradiation. nih.gov

The table below summarizes various green and optimized approaches to the synthesis of quinazoline derivatives.

| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation as an energy source. | Reduced reaction times, increased yields, cleaner reactions. | nih.govnih.govresearchgate.netbenthamdirect.comtandfonline.comsci-hub.cat |

| Deep Eutectic Solvents (DES) | Employing DES as a green reaction medium. | Environmentally benign, often biodegradable. | tandfonline.comresearchgate.net |

| Aqueous Media Synthesis | Using water as the solvent. | Safe, non-toxic, and environmentally friendly. | sci-hub.cat |

| Metal-Free Synthesis | Utilizing organocatalysts and green oxidants (e.g., air). | Avoids toxic and expensive heavy metals. | nih.govrsc.org |

| One-Pot/Multicomponent Reactions | Combining multiple reaction steps into a single operation. | Improved atom economy, reduced waste, simplified procedures. | tandfonline.comresearchgate.netderpharmachemica.com |

| Ultrasound-Promoted Synthesis | Application of ultrasonic waves to promote the reaction. | Energy efficient, can enhance reaction rates. | nih.gov |

Biological Activities and Mechanistic Investigations of 6 Bromo 7 Methoxyquinazoline Analogs in Preclinical Research

Antimicrobial Activity Investigations

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Substituted quinazolinone derivatives, including those with a 6-bromo substitution, have demonstrated notable antibacterial activity. The presence of a halogen atom at the 6-position of the quinazolinone ring has been shown to enhance antimicrobial effects. nih.gov

One study reported the synthesis of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one and its precursor, which exhibited significant antibacterial activity with zones of inhibition ranging from 10 to 16 mm against a panel of microorganisms. researchgate.net The study highlighted that the substitution of an amino group at the third position may increase the activity. researchgate.net These compounds showed higher activity against Staphylococcus aureus than the standard drug ciprofloxacin. researchgate.net

Antifungal Potency Against Pathogenic Fungi

While the primary focus of many studies on 6-bromo-quinazoline derivatives has been on their antibacterial and anticancer activities, the broader class of quinazolinones has shown promise as antifungal agents. However, specific data on the antifungal potency of 6-bromo-7-methoxyquinazoline analogs against pathogenic fungi is limited in the currently available literature.

Mechanistic Insights into Antimicrobial Action (e.g., Chitinase (B1577495) Inhibition)

The precise antimicrobial mechanism of action for this compound analogs is not yet fully elucidated. While chitinase inhibition is a known mechanism for some antifungal agents, there is no direct evidence in the reviewed literature to suggest that this compound derivatives exert their antimicrobial effects through this pathway. Further research is required to determine the specific molecular targets and mechanisms responsible for their antibacterial and potential antifungal activities.

Other Reported Biological Activities (e.g., Anti-inflammatory, Antiviral, Antimalarial)

Quinazoline (B50416) derivatives are a versatile class of compounds with a wide spectrum of reported biological activities beyond their cytotoxic and antimicrobial effects.

A study on novel 6,8-dibromo-4(3H)-quinazolinone derivatives revealed promising anti-inflammatory and analgesic properties. researchgate.net This suggests that the bromo-substitution on the quinazoline core is favorable for anti-inflammatory activity.

In the realm of antiviral research, a series of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones were synthesized and tested for their antiviral activity. One compound, 6-bromo-2-phenyl-3-[(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]-4(3H)-quinazolinone, showed potent activity against the vaccinia virus.

While the general class of quinazolines has been investigated for antimalarial properties, specific studies focusing on this compound analogs in this area are not extensively documented in the available literature.

Molecular Targets and Cellular Pathways Involved

The molecular mechanisms underlying the diverse biological activities of this compound analogs are a subject of ongoing investigation.

For their anticancer effects, a plausible target is the Epidermal Growth Factor Receptor (EGFR). researchgate.net Many quinazoline-based anticancer drugs function as EGFR inhibitors, and molecular docking studies of 6-bromoquinazoline (B49647) derivatives have shown potential interactions with the EGFR active site. researchgate.netnih.gov The cytotoxic activity of 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives has been linked to the downregulation of the β-catenin/TCF4 signaling pathway.

The molecular targets for the anti-inflammatory and antiviral activities of this compound analogs are less clearly defined. The anti-inflammatory effects of some quinazoline derivatives have been attributed to the inhibition of cyclooxygenase (COX) enzymes, but this has not been specifically confirmed for this compound analogs. The antiviral mechanism of the active compound against the vaccinia virus has not been fully elucidated.

Further research is needed to comprehensively identify the molecular targets and delineate the cellular pathways through which this compound analogs exert their varied biological effects.

Computational Chemistry and Molecular Modeling Studies of 6 Bromo 7 Methoxyquinazoline Derivatives

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jmchemsci.com This method is crucial for understanding how 6-bromo-7-methoxyquinazoline derivatives may interact with biological targets, such as the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govderpharmachemica.com

Molecular docking simulations are employed to estimate the binding affinity between a ligand (the quinazoline (B50416) derivative) and its receptor. This affinity is often expressed as a binding energy value, where a more negative value indicates a stronger and more stable interaction. For instance, in a study of 6-bromo quinazoline derivatives, the binding energies for two compounds, designated 8a and 8c, against the EGFR active site were calculated to be -6.7 kcal/mol and -5.3 kcal/mol, respectively. nih.govresearchgate.netnih.gov These values suggest that compound 8a forms a more stable complex with the receptor than compound 8c. nih.govresearchgate.netnih.gov

The simulations also reveal the specific interaction modes, such as the formation of hydrogen bonds, which are critical for stabilizing the ligand within the receptor's active site. nih.govnih.gov For example, docking studies of some thioxoquinazolin-4(3H)-one derivatives showed hydrogen donor and acceptor interactions with key amino acids like Asp70 and His438. nih.gov

| Compound | Binding Energy (kcal/mol) |

|---|---|

| Derivative 8a | -6.7 nih.govnih.gov |

| Derivative 8c | -5.3 nih.govnih.gov |

A significant outcome of molecular docking is the identification of key amino acid residues within the target's active site that are crucial for ligand binding. These interactions are fundamental to the compound's mechanism of action. Studies on 6-bromoquinazoline derivatives have shown that they establish important interactions, including hydrogen bonds, with key residues in the EGFR binding pocket. researchgate.netnih.gov Specifically, interactions with residues such as Lys721 and Met742 have been observed in docking simulations. researchgate.net Understanding these specific interactions helps in designing new derivatives with improved affinity and selectivity for the target protein.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations are performed to assess the conformational stability of the complex and validate the binding modes predicted by docking. nih.govresearchgate.net

In studies involving 6-bromo quinazoline derivatives, MD simulations were used to evaluate the stability of the compounds within the EGFR active site. researchgate.net The stability of the system is often analyzed by calculating the Root-Mean-Square Deviation (RMSD) of the atomic positions over the course of the simulation. researchgate.net A stable RMSD value over time suggests that the ligand remains securely bound within the active site and that the predicted binding conformation is likely stable. researchgate.net This analysis is crucial for confirming that the interactions observed in docking are maintained in a more physiologically realistic, dynamic environment.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic properties of molecules. jmchemsci.com These calculations provide insights into the intrinsic reactivity and stability of this compound derivatives, which can be correlated with their biological activity. nih.gov

DFT is a computational quantum mechanical method used to investigate the electronic structure of many-body systems. jmchemsci.com For quinazoline derivatives, DFT calculations, often using the B3LYP/6–31+G(d,p) level of theory, are performed to determine various thermodynamic parameters that indicate molecular stability. nih.govresearchgate.netnih.gov

In a comparative study, the total energy (E), enthalpy (H), and Gibbs free energy (G) for different 6-bromo quinazoline derivatives were calculated. nih.gov The results indicated that compound 8a was thermodynamically more stable than compound 8c, which correlates with its higher binding affinity and biological activity. nih.govnih.gov These parameters are essential for understanding the inherent stability of different chemical structures.

| Parameter | Compound 8a | Compound 8c | Reference (Erlotinib) |

|---|---|---|---|

| Total Energy (E) | Data not specified in source | Data not specified in source | Data not specified in source |

| Enthalpy (H) | Data not specified in source | Data not specified in source | Data not specified in source |

| Gibbs Free Energy (G) | Data not specified in source | Data not specified in source | Data not specified in source |

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the chemical reactivity of a molecule. scirp.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability and reactivity; a larger energy gap implies higher stability and lower reactivity, while a smaller gap suggests the molecule is more reactive. nih.govnih.gov

For 6-bromo quinazoline derivatives, the HOMO and LUMO energy levels have been calculated to assess their reactivity. nih.gov The analysis revealed that the HOMO for compounds 8a and 8c was located on the bromobenzene (B47551) and quinazolinone rings, as well as the sulfur atom, while the LUMO was distributed across the entire molecule. nih.gov The energy gap and related parameters like chemical hardness (a measure of resistance to deformation of the electron cloud) were determined. nih.gov Compound 8a was found to have a greater hardness value compared to compound 8c and the reference drug Erlotinib, indicating it is more stable and less reactive. nih.gov This information is valuable for explaining the observed biological activities and guiding the design of new compounds with desired reactivity profiles. researchgate.net

| Parameter | Compound 8a | Compound 8c | Reference (Erlotinib) |

|---|---|---|---|

| HOMO Energy (eV) | Data not specified in source | Data not specified in source | Data not specified in source |

| LUMO Energy (eV) | Data not specified in source | Data not specified in source | Data not specified in source |

| Energy Gap (ΔE) | Data not specified in source | Data not specified in source | Data not specified in source |

| Hardness (η) | Higher value (more stable) nih.gov | Lower value nih.gov | Lower value nih.gov |

In Silico Screening and Virtual Library Design for Novel Ligands

The quest for novel therapeutic agents has been significantly accelerated by the integration of computational methods into the drug discovery pipeline. In silico screening and the design of virtual libraries represent powerful strategies for the rapid identification and optimization of lead compounds. In the context of this compound derivatives, these computational approaches are instrumental in exploring vast chemical spaces to identify novel ligands with high affinity and selectivity for specific biological targets, such as the Epidermal Growth Factor Receptor (EGFR), a key player in various cancers.

The design of a virtual library centered around the this compound scaffold is the foundational step in the in silico discovery workflow. This process begins with the core structure of this compound, which serves as a template. A diverse library of virtual compounds is then generated by systematically introducing a wide array of chemical substituents at various positions on the quinazoline ring and its associated moieties. The selection of these substituents is guided by principles of medicinal chemistry, aiming to modulate key physicochemical properties such as electronic distribution, steric hindrance, and hydrophobicity, all of which can influence ligand-receptor interactions. For instance, a virtual library could be constructed by introducing different functional groups (e.g., electron-donating or electron-withdrawing groups, halogens, alkyl chains) to expand the chemical diversity and potential biological activity of the derivatives. In a study on related 3-substituted phenyl quinazolinone derivatives, a virtual library of 106 compounds was generated to explore a range of chemical properties.

Once the virtual library is established, in silico screening techniques are employed to predict the binding affinity and interaction patterns of each virtual compound with the target receptor. A prominent method used in this context is molecular docking. This technique computationally models the interaction between a small molecule (the ligand) and a macromolecule (the receptor), predicting the preferred binding orientation and affinity. The crystal structure of the target protein, such as EGFR, is obtained from protein data banks and prepared for docking simulations. Each compound from the virtual library is then docked into the active site of the receptor, and a scoring function is used to estimate the binding energy. Compounds with lower (more negative) binding energies are considered to have a higher predicted affinity for the target.

For example, in a study involving 6-bromo quinazoline derivatives, molecular docking was used to evaluate their binding affinity against EGFR. The binding energies for promising compounds were calculated, providing a quantitative measure of their potential inhibitory activity. Similarly, in a virtual screening of a library of 3-substituted phenyl quinazolinone derivatives, compounds were ranked based on their binding energy, with the top 15 derivatives selected for further investigation based on a binding energy threshold of ≥ −8.2 kcal/mol.

The results of in silico screening are often presented in data tables that rank the virtual compounds based on their predicted binding affinities and other relevant metrics. These tables provide a clear and concise summary of the screening campaign, allowing researchers to prioritize the most promising candidates for synthesis and experimental validation.

Below is an illustrative data table showcasing the kind of results that would be generated from a virtual screening of a hypothetical library of this compound derivatives against a target like EGFR.

| Compound ID | Substitution Pattern | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| BMQ-001 | R1 = -NH2, R2 = -CH3 | -9.5 | Met793, Lys745, Cys797 |

| BMQ-002 | R1 = -OH, R2 = -CF3 | -9.2 | Met793, Leu718, Asp855 |

| BMQ-003 | R1 = -Cl, R2 = -OCH3 | -8.9 | Leu844, Thr790, Met793 |

| BMQ-004 | R1 = -F, R2 = -CN | -8.7 | Cys775, Met793, Leu718 |

| BMQ-005 | R1 = -CH3, R2 = -NO2 | -8.5 | Thr854, Asp855, Met793 |

This table is a hypothetical representation of virtual screening data.

The top-ranked compounds from the virtual screening, often referred to as "hits," are then subjected to further computational analysis, such as molecular dynamics simulations, to assess the stability of the ligand-receptor complex over time. These computational predictions provide valuable insights that guide the selection of a smaller, more manageable set of compounds for chemical synthesis and subsequent in vitro and in vivo testing. This iterative cycle of computational design, screening, and experimental validation is a cornerstone of modern drug discovery, enabling the efficient development of novel and potent therapeutic agents.

Derivatization Strategies and Lead Optimization Based on 6 Bromo 7 Methoxyquinazoline Scaffolds

Design and Synthesis of Novel Quinazoline (B50416) Analogs with Enhanced Biological Activity

The synthesis of novel analogs based on the 6-bromoquinazoline (B49647) core is a cornerstone of efforts to discover new therapeutic agents. A common synthetic route begins with the appropriate anthranilic acid derivative, which undergoes cyclization to form the quinazolinone ring system. For instance, 5-bromoanthranilic acid can be prepared from anthranilic acid and N-bromosuccinimide (NBS). nih.gov This intermediate can then be reacted with various reagents to build the complete quinazoline scaffold, which is subsequently modified at different positions to generate a library of analogs. nih.gov

One approach involves introducing a mercapto group at the 2-position, which can then be alkylated or arylated. In one study, a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives were synthesized and evaluated for their antiproliferative activity against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines. nih.govnih.gov The results demonstrated that the nature of the substituent on the thiol group significantly impacted cytotoxicity. nih.gov

For example, compound 8a , featuring an aliphatic butyl linker, was identified as the most potent compound in the series, with IC₅₀ values of 15.85 µM and 17.85 µM against MCF-7 and SW480 cells, respectively. nih.govnih.gov This potency was significantly better than the standard drug Erlotinib against the MCF-7 cell line. nih.gov In another study, a series of 6-bromoquinazoline derivatives were synthesized where compound 5b , with a meta-fluoro substituted phenyl moiety, showed exceptionally strong activity, with IC₅₀ values of 0.53 µM (MCF-7) and 1.95 µM (SW480), surpassing the efficacy of cisplatin (B142131) in the assay. nih.gov

These findings underscore the utility of the 6-bromoquinazoline scaffold in generating potent anticancer compounds. The synthetic accessibility of this core allows for diverse chemical modifications, leading to the identification of lead compounds with significant biological activity.

Table 1: Cytotoxic Activity of Selected 6-Bromoquinazoline Analogs

| Compound | Substituent/Modification | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 8a | 2-(Butylthio) group | MCF-7 | 15.85 ± 3.32 | nih.govnih.gov |

| SW480 | 17.85 ± 0.92 | nih.govnih.gov | ||

| 5b | meta-Fluoro substituted phenyl | MCF-7 | 0.53 | nih.gov |

| SW480 | 1.95 | nih.gov | ||

| Erlotinib | (Standard) | MCF-7 | >100 | nih.gov |

| Cisplatin | (Standard) | MCF-7 | 11.2 | nih.gov |

| SW480 | 13.5 | nih.gov |

Strategies for Improving Selectivity and Potency through Structural Modifications

Structure-activity relationship (SAR) studies are crucial for refining the biological properties of lead compounds. For the 6-bromo-7-methoxyquinazoline scaffold, modifications at the C4, C6, and C7 positions have been extensively explored to enhance potency and selectivity, particularly for protein kinase targets like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). mdpi.commdpi.comtbzmed.ac.ir

The 4-anilino (4-phenylamino) substitution is a key pharmacophore for EGFR inhibition. The nature of substituents on this aniline (B41778) ring directly modulates inhibitory activity. mdpi.com For instance, the introduction of small, lipophilic groups can significantly increase antiproliferative effects. mdpi.com The 6,7-disubstituted pattern on the quinazoline core is also critical. The 6,7-dimethoxy substitution, in particular, is favorable for EGFR inhibition. mdpi.comnih.gov This is because these groups can influence the orientation of the quinazoline ring within the ATP-binding site of the kinase, facilitating stronger hydrogen bonding with key residues like Met796 in EGFR. mdpi.comtbzmed.ac.ir

In a study of 6-bromo-2-thio-quinazolines, SAR analysis revealed several key trends:

Aliphatic vs. Aromatic Linkers: Analogs with an aliphatic chain at the 2-thio position showed greater potency than those with an aryl linker. nih.gov

Linker Length: For aliphatic linkers, increasing the length of the carbon spacer led to a decrease in activity. nih.gov

Substitution on Aryl Rings: When an aryl linker was present, electron-donating groups (like methyl) on the phenyl ring improved antiproliferative activity compared to electron-withdrawing groups. The position of the substituent also mattered, with para-substitution being more favorable than meta-substitution. nih.govresearchgate.net

These SAR insights provide a rational basis for designing next-generation inhibitors. By systematically altering substituents on the this compound core, researchers can fine-tune the molecule's interaction with its target, thereby improving both its potency and its selectivity over other related proteins, which is a key factor in reducing potential side effects.

Development of Prodrug Approaches for Optimized Delivery and Activation

Despite high potency, many quinazoline-based inhibitors suffer from poor aqueous solubility, which limits their bioavailability and clinical utility. mdpi.commdpi.com The prodrug approach is a well-established strategy to overcome such pharmacokinetic hurdles. A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound. mdpi.comresearchwithrutgers.com

Common prodrug strategies applicable to the this compound scaffold involve masking polar functional groups or attaching solubilizing moieties. mdpi.com

Ester and Amide Prodrugs: If the quinazoline analog contains a hydroxyl or amino group, it can be converted into an ester or amide. These linkages are often cleaved by esterases or amidases that are abundant in the body, releasing the active drug. mdpi.com

Phosphate (B84403) Esters: For compounds with a hydroxyl group, creating a phosphate ester can dramatically increase water solubility. These prodrugs are typically cleaved by alkaline phosphatases to regenerate the parent drug. mdpi.com

Self-Immolative Linkers: More advanced strategies use self-immolative linkers. For example, a disulfide linker can be attached to the drug. Given that tumor cells often have higher concentrations of glutathione, this linker can be selectively cleaved in the tumor environment, triggering a cascade that releases the active drug. urjc.es

While specific examples of prodrugs derived directly from this compound are not extensively detailed in the provided literature, the general principles are widely applied to structurally similar kinase inhibitors. For instance, water-soluble prodrugs of Paclitaxel have been developed using linkers that are cleaved under physiological conditions or in the tumor microenvironment to release the active agent. urjc.es Such strategies could be readily adapted to quinazoline derivatives bearing appropriate functional handles, thereby improving their drug-like properties and therapeutic potential.

Radiochemical Synthesis for Imaging Applications (e.g., PET Radiotracers)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. nih.gov This requires radiotracers—biologically active molecules labeled with a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C). nih.govresearchgate.net The this compound scaffold is an excellent candidate for developing PET radiotracers to image kinase activity or receptor expression in tumors.

The synthesis of these radiotracers involves introducing the radionuclide in the final or penultimate step of the synthesis to minimize activity loss due to the short half-lives of the isotopes (¹⁸F: ~110 min; ¹¹C: ~20 min). mdpi.com

¹⁸F-Labeling: Fluorine-18 is often introduced via nucleophilic substitution, where [¹⁸F]fluoride displaces a suitable leaving group (e.g., tosylate, nosylate, or a nitro group) on a precursor molecule. For quinazoline derivatives, a common strategy is to prepare a precursor with a leaving group on an alkyl chain attached to the C6 or C7 oxygen. This allows for the synthesis of tracers like [¹⁸F]Iressa (Gefitinib). researchgate.net

¹¹C-Labeling: Carbon-11 is typically introduced using [¹¹C]methyl iodide or [¹¹C]methyl triflate to alkylate a nucleophilic site, such as an amine, phenol, or thiol. The 7-methoxy group of the scaffold could potentially be derived from a 7-hydroxy precursor, allowing for radiolabeling via O-methylation with a ¹¹C-methylating agent. nih.gov

For example, a general method for labeling 6,7-disubstituted anilinoquinazolines has been developed. The synthesis involves preparing a 4-chloroquinazoline (B184009) intermediate, which is then reacted with a substituted aniline. For radiolabeling, a precursor with a leaving group is prepared, which then reacts with the desired radionuclide to produce the final PET tracer. researchgate.net Such radiolabeled quinazolines can be used to study drug-target engagement, assess treatment response, and stratify patients for targeted therapies.

Fragment-Based Drug Design Applied to Quinazoline Core

Fragment-Based Drug Design (FBDD) is a powerful method for lead discovery that starts by identifying small, low-affinity chemical fragments that bind to a biological target. nih.gov These initial hits are then optimized and grown or linked together to produce a high-affinity lead compound. The quinazoline core itself can be considered a large fragment or scaffold upon which FBDD strategies can be applied.

The process typically involves:

Fragment Screening: A library of small molecules (fragments) is screened for binding to the target protein (e.g., a kinase) using biophysical techniques like Nuclear Magnetic Resonance (NMR) or Isothermal Titration Calorimetry (ITC). nih.gov

Hit Validation and Structural Analysis: The binding of validated fragment hits is characterized, often by obtaining an X-ray crystal structure of the fragment bound to the protein. This provides precise information about the binding mode and identifies vectors for chemical elaboration.

Fragment Elaboration: The initial fragment is then chemically modified. For a quinazoline-based approach, fragments that bind to pockets adjacent to the main quinazoline binding site can be identified. These fragments can then be linked to the quinazoline core to create a more potent molecule that occupies both binding sites. This strategy allows for the rational exploration of chemical space to improve potency and selectivity. nih.gov

This approach is highly efficient because it explores chemical space more effectively than traditional high-throughput screening. By building a potent inhibitor from smaller, optimized pieces, FBDD can lead to novel lead compounds with improved physicochemical properties. Applying this to the this compound scaffold would involve using the core as an anchor in the ATP-binding site of a kinase and using fragment screening to identify optimal substituents for the C2, C4, or other positions to achieve enhanced biological activity.

Future Perspectives and Emerging Research Directions

Exploration of Novel Biological Targets for Quinazoline (B50416) Derivatives

While quinazoline derivatives, including those synthesized from 6-bromo-7-methoxyquinazoline, have been extensively studied as Epidermal Growth Factor Receptor (EGFR) inhibitors, the exploration of new biological targets is a burgeoning area of research. nih.gov The versatility of the quinazoline core allows for the design of inhibitors against a wide array of enzymes and receptors implicated in various diseases.

Future research will likely focus on targeting other protein kinases beyond the EGFR family. For instance, quinazolin-4(3H)-one derivatives have shown potential as inhibitors of Aurora Kinase A, which is crucial for cell cycle regulation and a target in cancer therapy. mdpi.com The unique substitution pattern of this compound could be exploited to develop selective inhibitors for other kinase families, such as phosphoinositide 3-kinases (PI3Ks) and cyclin-dependent kinases (CDKs), which are also pivotal in cancer cell signaling. ekb.eg

Beyond oncology, the anti-inflammatory properties of quinazoline derivatives are gaining attention. mdpi.com Novel targets in this area include phosphodiesterase 7 (PDE7), an enzyme involved in the regulation of inflammatory responses. nih.gov The 6-bromo and 7-methoxy groups can be functionalized to create derivatives that can specifically interact with the active sites of such enzymes, opening up therapeutic possibilities for inflammatory and autoimmune diseases. Furthermore, recent studies have highlighted the potential of quinazoline derivatives as inhibitors of PD-L1, offering a promising avenue for cancer immunotherapy. nih.gov

Table 1: Emerging Biological Targets for Quinazoline Derivatives

| Target Class | Specific Target Example | Therapeutic Area | Potential Role of this compound Derivatives |

|---|---|---|---|

| Protein Kinases | Aurora Kinase A | Cancer | Development of selective inhibitors for cell cycle control. mdpi.com |

| Phosphoinositide 3-kinase (PI3K) | Cancer | Modulation of key signaling pathways in cancer progression. ekb.eg | |

| Phosphodiesterases | Phosphodiesterase 7 (PDE7) | Inflammatory Diseases | Design of specific inhibitors for anti-inflammatory applications. nih.gov |

| Immune Checkpoints | Programmed death-ligand 1 (PD-L1) | Cancer Immunotherapy | Development of small-molecule inhibitors to enhance anti-tumor immunity. nih.gov |

Integration of Advanced Synthetic Technologies

The synthesis of novel this compound derivatives will be significantly advanced by the integration of modern synthetic technologies. These technologies aim to improve reaction efficiency, reduce waste, and allow for the rapid generation of diverse compound libraries.

Transition-metal-catalyzed reactions , particularly those employing palladium and copper, have become indispensable tools for the functionalization of the quinazoline core. mdpi.com For example, the Sonogashira reaction can be used to introduce alkynyl groups at the 6-bromo position, a modification known to enhance EGFR inhibitory activity in some quinazoline scaffolds. researchgate.net Similarly, copper-catalyzed reactions offer efficient methods for C-N and C-O bond formation, facilitating the introduction of various substituents at different positions of the quinazoline ring. nih.gov

Transition-metal-free synthesis is another area of growing interest, offering more environmentally friendly and cost-effective routes. nih.gov These methods often utilize readily available reagents and can simplify purification processes. Microwave-assisted synthesis has also emerged as a powerful technique for accelerating reaction times and improving yields in the preparation of quinazoline derivatives. scispace.com

Future synthetic strategies will likely involve the use of multi-component reactions (MCRs) , which allow for the construction of complex molecules in a single step from three or more starting materials. scispace.com This approach is highly efficient for generating libraries of diverse quinazoline derivatives for high-throughput screening.

Application of Machine Learning and Artificial Intelligence in Quinazoline Design

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design of novel this compound derivatives. These computational tools can analyze vast datasets to identify promising drug candidates, predict their biological activities, and optimize their properties.

ML models can be trained on existing data of quinazoline derivatives to predict their activity against specific biological targets. nih.gov For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of quinazoline derivatives with their inhibitory potency against kinases like EGFR. researchgate.net This allows for the in silico screening of virtual libraries of compounds derived from this compound, prioritizing the synthesis of the most promising candidates.

Table 2: Applications of AI/ML in the Development of this compound Derivatives

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Predictive Modeling (QSAR) | Correlates chemical structure with biological activity to predict the potency of new derivatives. researchgate.net | Accelerates the identification of lead compounds and reduces the need for extensive initial screening. |

| Virtual Screening | Screens large virtual libraries of compounds against a biological target to identify potential hits. | Focuses synthetic efforts on compounds with the highest likelihood of being active. |

| De Novo Drug Design | Generates novel molecular structures with desired pharmacological properties. arxiv.org | Explores new chemical space and designs innovative drug candidates. |

| Synthesis Prediction | Predicts the outcomes and optimal conditions for chemical reactions. doaj.org | Facilitates the efficient and successful synthesis of target molecules. |

Development of Multi-Target Directed Ligands

The development of multi-target directed ligands (MTDLs) is a promising strategy to address the complexity of diseases like cancer, where multiple signaling pathways are often dysregulated. The this compound scaffold is an excellent starting point for the design of MTDLs that can simultaneously inhibit two or more biological targets.

A key area of focus is the development of dual inhibitors targeting different receptor tyrosine kinases. For example, derivatives of 7-methoxyquinazoline (B158907) have been designed as dual inhibitors of EGFR and c-Met, another important receptor tyrosine kinase involved in cancer progression. nih.gov The rationale behind this approach is to overcome the resistance mechanisms that can arise from the inhibition of a single target.

Future research will likely expand this concept to other target combinations. For instance, combining the inhibition of a primary cancer driver like EGFR with the inhibition of a pathway involved in angiogenesis, such as the one mediated by Vascular Endothelial Growth Factor Receptor (VEGFR), could lead to more effective anticancer therapies. mdpi.com The this compound core provides a versatile platform for incorporating the necessary pharmacophoric features to achieve dual or even poly-pharmacology.

Translational Research Opportunities from Preclinical Findings

Translating promising preclinical findings into clinical applications is the ultimate goal of drug discovery. For derivatives of this compound, several avenues for translational research exist, primarily in the field of oncology.

Given the well-established role of quinazolines as EGFR inhibitors, a significant opportunity lies in developing novel derivatives that can overcome acquired resistance to existing EGFR-targeted therapies. nih.govlookchem.com Preclinical studies would involve testing new compounds against cancer cell lines with known resistance mutations, followed by in vivo studies in animal models of resistant tumors.

Furthermore, the development of multi-target inhibitors based on the this compound scaffold presents a clear path for translation. nih.gov Preclinical evaluation of such compounds would focus on demonstrating their superior efficacy and ability to delay the onset of resistance compared to single-target agents.

Another important translational opportunity is in the development of these compounds for other indications beyond cancer, such as inflammatory diseases. mdpi.com Preclinical studies would need to establish their efficacy and safety in relevant animal models of these conditions. The favorable pharmacokinetic properties of some quinazoline derivatives could facilitate their progression into clinical trials. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.